Ceftazidime pentahydrate is a third-generation cephalosporin antibiotic known for its broad-spectrum antibacterial activity, particularly against Gram-negative bacteria, including resistant strains such as Pseudomonas aeruginosa. It functions primarily by inhibiting bacterial cell wall synthesis through its action on penicillin-binding proteins, which are crucial for maintaining cell wall integrity. Ceftazidime was patented in 1979 and became commercially available in 1984, marking its significance in the treatment of various bacterial infections .
Ceftazidime is derived from 7-aminocephalosporanic acid, a natural product of the fungus Cephalosporium acremonium. The compound is synthesized through chemical modifications that enhance its antibacterial properties and stability against beta-lactamases, enzymes produced by some bacteria to resist antibiotic effects .
The synthesis of ceftazidime involves several steps starting with 7-aminocephalosporanic acid. The process typically includes:
The method described is noted for its simplicity and high yield, making it suitable for industrial production .
Ceftazidime pentahydrate has a complex molecular structure characterized by:
The presence of multiple functional groups allows for interactions with bacterial enzymes, facilitating its mechanism of action .
Ceftazidime undergoes several chemical reactions that are critical to its function:
Ceftazidime exerts its bactericidal effect through the following processes:
Ceftazidime pentahydrate exhibits distinct physical and chemical properties:
Ceftazidime pentahydrate is utilized extensively in clinical settings for:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3